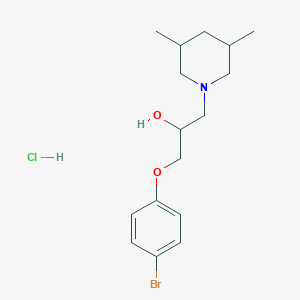
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as 4-bromo-3,5-dimethylpiperidine hydrochloride (4-BDPH), is a synthetic compound that is used in a variety of scientific research applications. It is a brominated derivative of the piperidine class of alkaloids, and is typically produced by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. 4-BDPH has been found to possess a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.
科学的研究の応用
4-BDPH has been found to be useful in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in enantioselective synthesis, and as a ligand for the separation of chiral compounds. Additionally, 4-BDPH has been found to be useful in the synthesis of other compounds, such as 1,2,4-triazoles and 1,4-dihydropyridines.
作用機序
The mechanism of action of 4-BDPH is not fully understood, however, it is believed to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of monoamines, such as serotonin and dopamine, and is thought to be involved in the regulation of mood and behavior. By inhibiting MAO, 4-BDPH may increase the levels of these monoamines, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-BDPH has been found to possess a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine, increased levels of noradrenaline and adrenaline, and increased levels of acetylcholine. Additionally, 4-BDPH has been found to possess anxiolytic, antidepressant, and anticonvulsant properties.
実験室実験の利点と制限
The use of 4-BDPH in laboratory experiments has a number of advantages, including its ability to increase the levels of monoamines, its ability to act as a reagent and a catalyst in organic synthesis, and its ability to act as a ligand for the separation of chiral compounds. However, the use of 4-BDPH in laboratory experiments also has a number of limitations, including its relatively low yield and its potential toxicity.
将来の方向性
As 4-BDPH has been found to possess a variety of biochemical and physiological effects, there are a number of potential future directions for research. These include further research into the mechanism of action of 4-BDPH, further research into the potential therapeutic applications of 4-BDPH, and further research into the potential toxic effects of 4-BDPH. Additionally, further research into the potential uses of 4-BDPH in organic synthesis and the separation of chiral compounds is also warranted.
合成法
The synthesis of 4-BDPH is typically carried out by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. This reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization. The yield of 4-BDPH is typically in the range of 80-90%.
特性
IUPAC Name |
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMDZHIZGRLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6486444.png)
![ethyl 4-{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride](/img/structure/B6486445.png)

![1-[2-(adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486460.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B6486463.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486471.png)
![3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride](/img/structure/B6486472.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486473.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)
![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)
![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)
![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)